molecular formula C22H32ClN3O4S B2446313 N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)cyclohexanecarboxamide hydrochloride CAS No. 1329847-60-0

N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)cyclohexanecarboxamide hydrochloride

Cat. No.: B2446313
CAS No.: 1329847-60-0
M. Wt: 470.03
InChI Key: MJNJIQATANKVGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)cyclohexanecarboxamide hydrochloride is a useful research compound. Its molecular formula is C22H32ClN3O4S and its molecular weight is 470.03. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)cyclohexanecarboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31N3O4S.ClH/c1-27-17-8-9-18(28-2)20-19(17)23-22(30-20)25(11-10-24-12-14-29-15-13-24)21(26)16-6-4-3-5-7-16;/h8-9,16H,3-7,10-15H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJNJIQATANKVGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)OC)SC(=N2)N(CCN3CCOCC3)C(=O)C4CCCCC4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)cyclohexanecarboxamide hydrochloride is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its structure, biological interactions, and relevant research findings.

Structural Characteristics

The compound features several notable structural elements:

  • Thiazole Ring : Known for its role in various biological activities.
  • Morpholino Group : Enhances solubility and bioavailability.
  • Cyclohexanecarboxamide Moiety : May influence the pharmacokinetic properties.

These components suggest that the compound could interact with multiple biological targets, making it of interest in medicinal chemistry.

The exact mechanism of action for this compound remains to be elucidated. However, the presence of the thiazole ring suggests potential interactions with enzymes or receptors involved in various signaling pathways.

Potential Mechanisms Include:

  • Enzyme Inhibition : Compounds with thiazole rings often act as enzyme inhibitors, which could be relevant for therapeutic applications.
  • Receptor Modulation : The morpholino group may facilitate binding to specific receptors, enhancing the compound's efficacy.

Case Studies and Research Findings

While direct empirical studies on this specific compound are scarce, related compounds provide insights into potential biological activities:

  • Anticancer Activity : Thiazole derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines, including A549 (lung cancer) cells. For instance, a study demonstrated that thiazole-containing compounds could induce apoptosis in cancer cells through caspase activation.
  • Antimicrobial Properties : Compounds featuring thiazole and morpholino groups have shown effectiveness against a range of bacteria and fungi. Research indicates that these compounds disrupt microbial cell walls or inhibit essential metabolic pathways.
  • Anti-inflammatory Effects : Some derivatives have been linked to reduced inflammation markers in vitro and in vivo models, suggesting potential applications in treating inflammatory diseases.

Q & A

Advanced Research Question

  • Reaction Path Search : Use Gaussian 16 with DFT (B3LYP/6-31G*) to model transition states and intermediates .
  • Machine Learning : Train models on reaction databases (e.g., Reaxys) to predict optimal catalysts (e.g., Pd/C for coupling reactions) .
    Case Study : ICReDD’s workflow reduced reaction optimization time by 40% for similar benzothiazole derivatives .

How can researchers mitigate solubility challenges in in vivo studies?

Advanced Research Question

  • Salt Forms : Compare hydrochloride vs. mesylate salts via phase solubility diagrams .
  • Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (size: 150–200 nm, PDI < 0.2) to enhance bioavailability .
  • Co-solvent Systems : Use PEG-400/water (1:1) for intravenous administration .

What are the best practices for stability studies under varying storage conditions?

Basic Research Question

  • Thermal Stability : Store at –20°C in amber vials; monitor degradation via HPLC over 6 months (≤5% degradation acceptable) .
  • Photostability : Expose to ICH Q1B guidelines (1.2 million lux hours); UV-Vis tracking at λ = 254 nm .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.